Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate

Organic Synthesis Intermediate Yield

Researchers developing CNS-penetrant candidates often face inconsistent purity and unreliable supply of key piperazine-sulfonamide intermediates. Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate (CAS 774575-85-8) directly addresses these bottlenecks: - Consistent 95-96% commercial purity eliminates repurification, accelerating hit-to-lead timelines. - Balanced LogP (2.95) & TPSA (103.54 Ų) provide ideal BBB permeability, reducing late-stage CNS attrition. - Robust ~85% synthetic yield enables cost-effective scaling from gram to kilogram quantities. - Boc-protected scaffold permits selective N-functionalization and reliable SAR library synthesis. - Patent-validated route (WO2008/70740) reduces scale-up risk and ensures route reproducibility.

Molecular Formula C13H20N2O4S2
Molecular Weight 332.4 g/mol
CAS No. 774575-85-8
Cat. No. B1341442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate
CAS774575-85-8
Molecular FormulaC13H20N2O4S2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2
InChIInChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3
InChIKeyCDLDKEHFURBZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate (CAS 774575-85-8): Core Chemical Identity and Procurement Baseline


Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate (CAS 774575-85-8) is a heterocyclic organic compound with the molecular formula C13H20N2O4S2 and a molecular weight of 332.44 g/mol . It is a Boc-protected piperazine derivative featuring a thiophene-2-sulfonyl group. The compound is widely recognized as a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and bioactive molecules . Its calculated LogP of 2.95 and topological polar surface area (TPSA) of 103.54 Ų define key physicochemical properties that distinguish it from simpler piperazine analogs. The compound is commercially available from multiple suppliers with a typical purity specification of 95–96% .

Why Generic Substitution of Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate Fails: Structural and Functional Differentiation


While the piperazine sulfonamide chemotype is broadly explored for antimicrobial, anticancer, and CNS applications [1], direct substitution of tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate with simpler analogs (e.g., unsubstituted piperazine or aryl sulfonyl variants) is not equivalent. The specific combination of the Boc protecting group and the thiophene-2-sulfonyl moiety confers distinct physicochemical properties—including a LogP of 2.95 and TPSA of 103.54 Ų —that directly impact solubility, membrane permeability, and reactivity in downstream synthetic transformations . Furthermore, this precise compound is explicitly cited as a key intermediate in patent literature , underscoring that its structural identity is non-negotiable for achieving the intended synthetic route or biological activity profile. The following quantitative evidence clarifies where and why this specific compound diverges from in-class alternatives.

Quantitative Differentiation Evidence for Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate (CAS 774575-85-8)


Synthesis Yield: A Key Differentiator in Multi-Step Organic Transformations

In a typical synthetic protocol, tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is prepared via sulfonylation of N-Boc-piperazine with 2-thiophenesulfonyl chloride. A representative procedure yields 759 mg of product from 500 mg of N-Boc-piperazine (approx. 2.68 mmol), corresponding to a high isolated yield of ~85% . This contrasts with yields reported for analogous aryl sulfonyl piperazines, which often range from 60–75% under similar conditions [1]. The high yield for this specific compound translates to reduced cost per gram in multi-step syntheses and minimizes the need for extensive purification, a critical factor for procurement decisions.

Organic Synthesis Intermediate Yield

Commercial Purity Benchmark: Enabling Reproducible Experimental Outcomes

The compound is commercially available with a guaranteed minimum purity of 95–96% from major suppliers [1]. In contrast, many structurally related Boc-piperazine sulfonamide building blocks are offered at lower purity grades (e.g., 90–92%) or without a defined specification [2]. This higher purity standard reduces the risk of unidentified impurities interfering with sensitive biological assays or catalytic reactions, thereby improving experimental reproducibility and reducing the need for additional in-house purification.

Purity Quality Control Reproducibility

Patent-Cited Intermediate: A Marker of Validated Synthetic Utility

This compound is explicitly cited as an intermediate in WO2008/70740 A1 (page/column 194) . While many piperazine derivatives appear in patent literature, direct citation as a specific intermediate indicates that its exact structure is necessary for the synthesis of a protected compound of interest. In contrast, more generic piperazine sulfonamides are often described broadly as part of Markush structures, which do not guarantee the same level of validated utility. The presence of this compound in a granted patent application supports its relevance in medicinal chemistry programs and reduces the risk associated with selecting an unproven building block.

Patent Drug Discovery Intermediate

Predicted Physicochemical Profile: LogP and TPSA Differentiation from Non-Thiophene Analogs

The calculated LogP (2.95) and TPSA (103.54 Ų) for tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate fall within a favorable range for both solubility and membrane permeability. By comparison, replacing the thiophene with a phenyl sulfonyl group (phenyl piperazine sulfonamide) typically yields a higher LogP (3.5–4.0) and lower TPSA (~80–90 Ų), which can lead to reduced aqueous solubility. Conversely, replacing the Boc group with a free amine significantly lowers LogP (<1.0) and increases polarity, which may limit passive permeability. This compound strikes a balanced profile that is often sought after for CNS or intracellular targets.

LogP TPSA Drug-likeness Permeability

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate (CAS 774575-85-8)


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The compound's favorable LogP of 2.95 and moderate TPSA of 103.54 Ų position it as an ideal intermediate for designing drug candidates requiring blood-brain barrier (BBB) penetration. In a multi-step medicinal chemistry program, the high synthetic yield (~85%) reduces the cost per gram of advanced intermediates , allowing for economical SAR exploration. Additionally, the 95–96% commercial purity minimizes the need for repurification prior to biological testing, accelerating hit-to-lead timelines.

Process Chemistry: Economical Scale-Up of Sulfonamide-Containing APIs

The robust synthetic route with a reported isolated yield of ~85% makes this compound an economically attractive intermediate for process development. Compared to lower-yielding analogs, the 10–25 percentage point yield advantage translates to significant cost savings at kilogram scale. The clear patent citation in WO2008/70740 also provides a validated synthetic pathway, reducing the risk associated with scaling an unproven route.

High-Throughput Screening (HTS) Library Synthesis

The combination of high commercial purity (95–96%) and balanced physicochemical properties makes this compound well-suited as a core scaffold for generating diverse sulfonamide libraries. The Boc protecting group allows for selective N-functionalization, while the thiophene sulfonyl moiety offers opportunities for further derivatization. The use of this specific building block ensures consistency across library members, a critical factor for reliable SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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